molecular formula C9H10F3N3O B2534826 1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1875624-67-1

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B2534826
CAS No.: 1875624-67-1
M. Wt: 233.194
InChI Key: FIKBGAALJHFEOK-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a pyrrolidine-based compound featuring a trifluoromethyl (-CF₃) group at the 3-position and a pyrimidin-2-yl substituent at the 1-position of the pyrrolidine ring. The hydroxyl (-OH) group at the 3-position introduces polarity, while the trifluoromethyl group enhances lipophilicity and metabolic stability . This compound’s molecular formula is C₉H₁₁F₃N₄O, with a molecular weight of 248.21 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine and nitrogen-rich motifs are advantageous.

Properties

IUPAC Name

1-pyrimidin-2-yl-3-(trifluoromethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)2-5-15(6-8)7-13-3-1-4-14-7/h1,3-4,16H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKBGAALJHFEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is often added using reagents like trifluoromethyl iodide under specific conditions.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrimidine ring.

    Substitution: The trifluoromethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehydroxylated compounds.

    Substitution Products: Compounds with different substituents replacing the trifluoromethyl group.

Scientific Research Applications

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Materials Science: It is explored for its potential use in creating novel materials with unique electronic or optical properties.

    Industry: The compound is investigated for its use in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core pyrrolidine scaffold is shared with several derivatives, but substituent variations lead to distinct properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol C₁₁H₁₃F₃N₂O 246.23 - 1-position: 4-amino-2-(trifluoromethyl)phenyl
- 3-position: -OH, -CF₃
Aromatic phenyl group enhances π-π interactions; amino group increases polarity.
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) C₂₅H₂₅N₅O₂ 451.50 - Pyrrolidin-3-yl linked to oxyphenyl and oxadiazole-pyridyl groups Bulky substituents may reduce solubility; antiviral activity reported.
3-Iodo-5-(trifluoromethyl)pyridin-2-ol C₆H₃F₃INO 289.00 - Pyridine ring with -I, -CF₃, and -OH Halogenation increases molecular weight; iodine may confer radiopharma utility.

Key Observations :

  • Trifluoromethyl (-CF₃) Impact: The -CF₃ group in the target compound and others (e.g., ) enhances lipophilicity (logP ~1.5–2.5 estimated) and metabolic resistance compared to non-fluorinated analogs.
  • Heterocyclic Influence : Replacing phenyl (as in ) with pyrimidin-2-yl introduces additional nitrogen atoms, likely improving water solubility (cLogP ~0.5–1.0) but reducing passive membrane permeability.
  • Synthetic Complexity : The target compound’s synthesis likely parallels methods in , where pyrrolidin-3-ol intermediates are functionalized via nucleophilic substitution or coupling reactions.

Biological Activity

1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a complex organic compound characterized by its unique structure that includes a pyrimidine ring, a trifluoromethyl group, and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure

The molecular formula for this compound is C9H10F3N3OC_9H_{10}F_3N_3O. Its structure is significant for its interactions with biological targets, particularly through the functional groups present.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using suitable precursors.
  • Introduction of the Pyrimidine Ring : Nucleophilic substitution reactions are commonly employed for this step.
  • Addition of the Trifluoromethyl Group : This is often done using trifluoromethyl iodide under controlled conditions.
  • Hydroxylation : The hydroxyl group can be introduced via oxidation reactions using agents like hydrogen peroxide.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the pyrimidine ring allows for hydrogen bonding and π-π interactions, enhancing its affinity for biological targets. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, which are critical for its pharmacological properties.

Pharmacological Applications

Research indicates that this compound may serve as a valuable pharmacophore in drug design, particularly in targeting metabolic pathways and inflammatory responses. Its potential applications include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic diseases.
  • Receptor Modulation : The compound could act as an agonist or antagonist for various receptors, influencing signaling pathways related to diseases such as diabetes and obesity.

Comparative Studies

A comparative analysis with similar compounds reveals distinct advantages:

CompoundKey FeaturesBiological Activity
1-(Pyrimidin-2-yl)pyrrolidin-3-olLacks trifluoromethyl groupDifferent stability and activity
3-(Trifluoromethyl)pyrrolidin-3-olLacks pyrimidine ringAltered interaction profile
1-(Pyrimidin-2-yl)-3-methylpyrrolidin-3-olContains methyl group instead of trifluoromethylPotentially lower lipophilicity

Study on Enzyme Interaction

A study published in Nature evaluated the interaction of similar compounds with G-protein bile acid receptor 1 (GPBAR1). The findings suggest that modifications in the chemical structure can significantly affect receptor selectivity and activity, highlighting the importance of structural features like the trifluoromethyl group in enhancing biological efficacy .

Antitumor Activity Research

Another research effort focused on evaluating the antitumor activity of related pyrrole derivatives, indicating that compounds with similar structural motifs exhibit promising results against various cancer cell lines. The study demonstrated effective inhibition at micromolar concentrations, suggesting that further exploration could lead to new therapeutic agents .

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